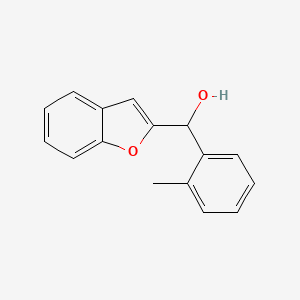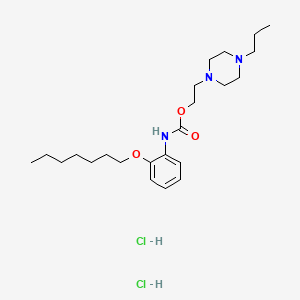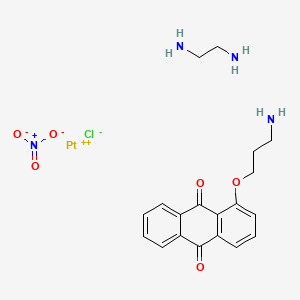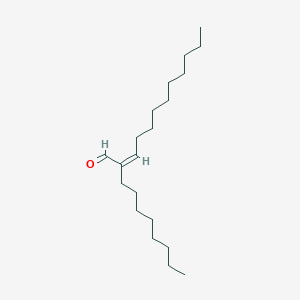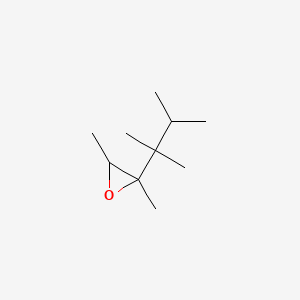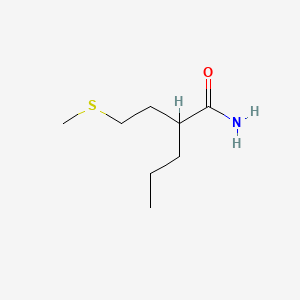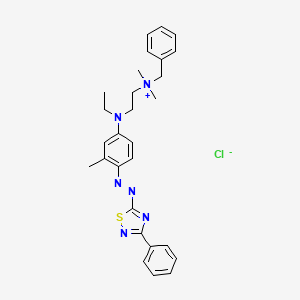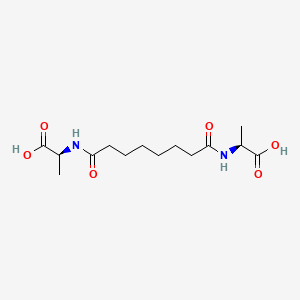
2-(4,7-Dimethoxy-5-(4-methoxycinnamoyl)benzofuran-6-yloxy)ethyldimethylammonium hydrogen oxalate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4,7-Dimethoxy-5-(4-methoxycinnamoyl)benzofuran-6-yloxy)ethyldimethylammonium hydrogen oxalate is a complex organic compound with a unique structure that combines benzofuran, cinnamoyl, and ammonium moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4,7-Dimethoxy-5-(4-methoxycinnamoyl)benzofuran-6-yloxy)ethyldimethylammonium hydrogen oxalate typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the benzofuran core: This can be achieved through cyclization reactions involving appropriate phenolic and aldehyde precursors.
Introduction of the cinnamoyl group: This step involves the reaction of the benzofuran derivative with cinnamoyl chloride under basic conditions.
Attachment of the dimethylammonium group: This is typically done through a nucleophilic substitution reaction using dimethylamine.
Formation of the hydrogen oxalate salt: The final step involves the reaction of the ammonium compound with oxalic acid to form the hydrogen oxalate salt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, advanced purification techniques, and automated synthesis platforms.
Análisis De Reacciones Químicas
Types of Reactions
2-(4,7-Dimethoxy-5-(4-methoxycinnamoyl)benzofuran-6-yloxy)ethyldimethylammonium hydrogen oxalate can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The cinnamoyl double bond can be reduced to form the corresponding saturated compound.
Substitution: The dimethylammonium group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include hydrogen gas (H₂) with a palladium catalyst (Pd/C) and sodium borohydride (NaBH₄).
Substitution: Common nucleophiles include alkyl halides and amines.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of saturated compounds.
Substitution: Formation of new ammonium derivatives.
Aplicaciones Científicas De Investigación
2-(4,7-Dimethoxy-5-(4-methoxycinnamoyl)benzofuran-6-yloxy)ethyldimethylammonium hydrogen oxalate has several scientific research applications:
Chemistry: Used as a precursor for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-(4,7-Dimethoxy-5-(4-methoxycinnamoyl)benzofuran-6-yloxy)ethyldimethylammonium hydrogen oxalate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to enzymes or receptors: Modulating their activity.
Interacting with cellular membranes: Affecting cell signaling and function.
Inducing oxidative stress: Leading to cell death in certain contexts.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(4,7-Dimethoxybenzofuran-6-yloxy)ethyldimethylammonium hydrogen oxalate
- 2-(4-Methoxycinnamoyl)benzofuran-6-yloxy)ethyldimethylammonium hydrogen oxalate
Uniqueness
2-(4,7-Dimethoxy-5-(4-methoxycinnamoyl)benzofuran-6-yloxy)ethyldimethylammonium hydrogen oxalate is unique due to the combination of its structural features, which confer distinct chemical and biological properties. The presence of both methoxy and cinnamoyl groups, along with the benzofuran core, makes it a versatile compound for various applications.
Propiedades
Número CAS |
52171-36-5 |
|---|---|
Fórmula molecular |
C26H29NO10 |
Peso molecular |
515.5 g/mol |
Nombre IUPAC |
(E)-1-[6-[2-(dimethylamino)ethoxy]-4,7-dimethoxy-1-benzofuran-5-yl]-3-(4-methoxyphenyl)prop-2-en-1-one;oxalic acid |
InChI |
InChI=1S/C24H27NO6.C2H2O4/c1-25(2)13-15-31-23-20(19(26)11-8-16-6-9-17(27-3)10-7-16)21(28-4)18-12-14-30-22(18)24(23)29-5;3-1(4)2(5)6/h6-12,14H,13,15H2,1-5H3;(H,3,4)(H,5,6)/b11-8+; |
Clave InChI |
QEBWTEHKJYHECW-YGCVIUNWSA-N |
SMILES isomérico |
CN(C)CCOC1=C(C2=C(C=CO2)C(=C1C(=O)/C=C/C3=CC=C(C=C3)OC)OC)OC.C(=O)(C(=O)O)O |
SMILES canónico |
CN(C)CCOC1=C(C2=C(C=CO2)C(=C1C(=O)C=CC3=CC=C(C=C3)OC)OC)OC.C(=O)(C(=O)O)O |
Números CAS relacionados |
26225-59-2 (Parent) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


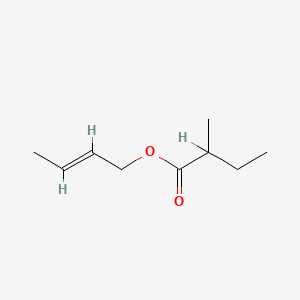
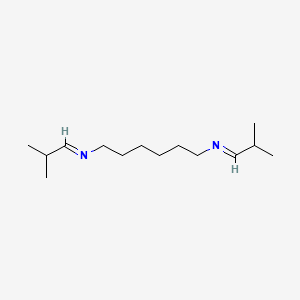
![(2-Ethoxyethanolato-o1)[2-ethoxyethyl hydrogen carbonato-o']magnesium](/img/structure/B12699390.png)

